
2-(Azepan-2-YL)-1-cyclopentylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-2-YL)-1-cyclopentylethan-1-one is an organic compound that features a seven-membered azepane ring and a cyclopentyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-YL)-1-cyclopentylethan-1-one typically involves the reaction of azepane with cyclopentanone under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic addition to the cyclopentanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-YL)-1-cyclopentylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Azepan-2-YL)-1-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Azepan-2-YL)-1-cyclopentylethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azepane ring and cyclopentyl group can influence the binding affinity and specificity of the compound towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-2-yl)-1-phenylethan-1-ol: This compound features a phenyl group instead of a cyclopentyl group.
Azepan-2-yl(morpholino)methanone: This compound contains a morpholino group attached to the azepane ring.
Uniqueness
2-(Azepan-2-YL)-1-cyclopentylethan-1-one is unique due to the presence of both the azepane ring and the cyclopentyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-cyclopentylethanone |
InChI |
InChI=1S/C13H23NO/c15-13(11-6-3-4-7-11)10-12-8-2-1-5-9-14-12/h11-12,14H,1-10H2 |
InChI Key |
NPGAGJNLEAZNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


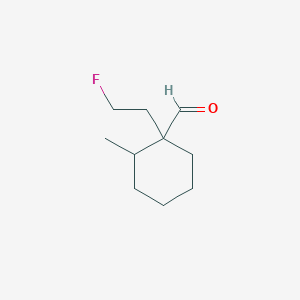
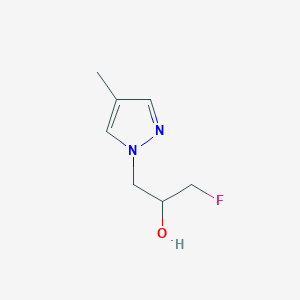
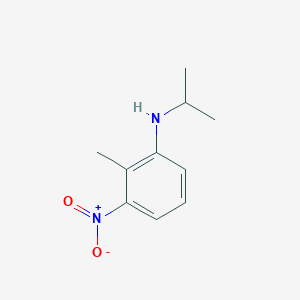
amine](/img/structure/B13260352.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol](/img/structure/B13260359.png)
amine](/img/structure/B13260364.png)
![[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13260365.png)

![3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridine](/img/structure/B13260380.png)
![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine](/img/structure/B13260383.png)
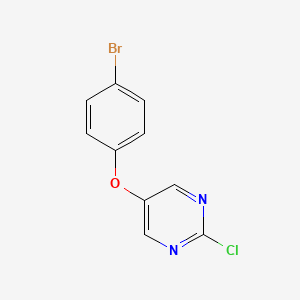

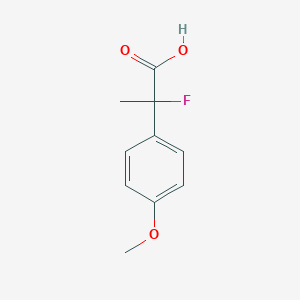
amine](/img/structure/B13260412.png)
